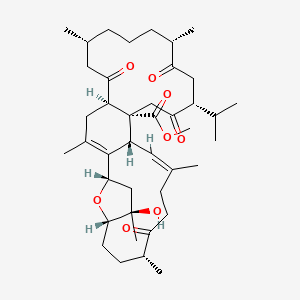
methyl tortuoate B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tortuoate B, also known as this compound, is a useful research compound. Its molecular formula is C41H62O8 and its molecular weight is 682.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxicity
Methyl tortuoate B has been shown to exhibit significant cytotoxic effects against several cancer cell lines. In a study evaluating its efficacy, this compound demonstrated an effective inhibition rate against human promyelocytic leukemia (HL-60) and leukemic lymphoblasts (CCRF-CEM) with effective dose (ED50) values of approximately 5.3 μg/mL and 6.6 μg/mL, respectively .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | ED50 (μg/mL) |
|---|---|
| HL-60 | 5.3 ± 1.4 |
| CCRF-CEM | 6.6 ± 1.2 |
| MOLT-4 | 11.0 - 19.2 |
| K-562 | 11.0 - 19.2 |
Anti-Inflammatory Effects
In addition to its cytotoxic properties, this compound exhibits potent anti-inflammatory activity. It has been shown to significantly inhibit the generation of superoxide anions and elastase release in human neutrophils stimulated by fMLP/CB . The inhibition rates were reported at around 91.75% for superoxide generation at a concentration of 10 μM .
Table 2: Anti-Inflammatory Activity of this compound
| Activity | Inhibition Rate (%) | Concentration (μM) |
|---|---|---|
| Superoxide Generation | 91.75 | 10 |
| Elastase Release | 103.25 | 10 |
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
- Cytotoxicity Study : A study isolated this compound from Sarcophyton tortuosum and assessed its cytotoxic effects on various cancer cell lines, confirming its potential as an anticancer agent .
- Anti-Inflammatory Study : Research demonstrated that this compound significantly inhibited neutrophil activation, suggesting its potential utility in treating inflammatory diseases .
- Biosynthetic Pathways : Investigations into the biosynthetic pathways of biscembranoids have revealed that this compound may serve as a precursor for other biologically active metabolites, enhancing its significance in drug discovery .
Propiedades
Fórmula molecular |
C41H62O8 |
|---|---|
Peso molecular |
682.9 g/mol |
Nombre IUPAC |
methyl (1S,5R,8R,12S,15R,18R,19R,20E,25R,28S,29R)-29-hydroxy-3,8,12,21,25,29-hexamethyl-6,13,16,24-tetraoxo-15-propan-2-yl-31-oxatetracyclo[26.2.1.02,19.05,18]hentriaconta-2,20-diene-18-carboxylate |
InChI |
InChI=1S/C41H62O8/c1-23(2)29-20-33(43)26(5)12-10-11-24(3)18-34(44)30-19-28(7)38-31(41(30,21-35(29)45)39(46)48-9)17-25(4)13-15-32(42)27(6)14-16-37-40(8,47)22-36(38)49-37/h17,23-24,26-27,29-31,36-37,47H,10-16,18-22H2,1-9H3/b25-17+/t24-,26+,27-,29-,30+,31-,36+,37+,40-,41+/m1/s1 |
Clave InChI |
NQULTQJDLAINFX-UHZFFCOISA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@H](C(=O)C[C@@H](C(=O)C[C@@]2([C@@H](CC(=C3[C@H]2/C=C(/CCC(=O)[C@@H](CC[C@H]4[C@](C[C@@H]3O4)(C)O)C)\C)C)C(=O)C1)C(=O)OC)C(C)C)C |
SMILES canónico |
CC1CCCC(C(=O)CC(C(=O)CC2(C(CC(=C3C2C=C(CCC(=O)C(CCC4C(CC3O4)(C)O)C)C)C)C(=O)C1)C(=O)OC)C(C)C)C |
Sinónimos |
methyl tortuoate B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















